6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

Catalog No.
S580400
CAS No.
17587-22-3
M.F
C10H11F7O2
M. Wt
296.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-d...

CAS Number

17587-22-3

Product Name

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

Molecular Formula

C10H11F7O2

Molecular Weight

296.18 g/mol

InChI

InChI=1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3

InChI Key

SQNZLBOJCWQLGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Synonyms

1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione, (3)H-labeled

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

The exact mass of the compound 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione, commonly known as the FOD ligand (CAS 17587-22-3), is an asymmetric fluorinated β-diketone. It is specifically engineered to form highly stable, volatile, and soluble metal chelates. The structure combines a sterically bulky tert-butyl group with an electron-withdrawing heptafluoropropyl chain. This combination imparts greater Lewis acidity to the resulting metal complexes compared to non-fluorinated or less-fluorinated analogs, a critical factor for performance in its primary applications as a precursor for chemical vapor deposition (CVD) and as a paramagnetic shift reagent in NMR spectroscopy.

Substituting 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione with simpler β-diketones like acetylacetone (acacH), dipivaloylmethane (dpm), or even other fluorinated versions like hexafluoroacetylacetone (HFAA) is often unviable in optimized processes. The specific asymmetric design of the FOD ligand—balancing the lipophilic, bulky tert-butyl group with the highly fluorinated chain—creates a unique combination of volatility, solubility, and thermal stability in its metal complexes. This balance directly controls process parameters such as deposition rates in CVD and the magnitude of induced shifts in NMR analysis. Comparators may offer lower cost (acacH) or different reactivity (HFAA), but they fail to replicate the specific performance profile of FOD-based compounds, leading to process deviations, lower yields, and inconsistent results.

Process Efficiency: Accelerated Growth Rates in Copper Chemical Vapor Deposition (CVD)

In the hydrogen reduction CVD of copper thin films, the choice of precursor ligand directly dictates process efficiency. A direct comparison of deposition using Cu(fod)₂ versus the common industry benchmark Cu(hfac)₂ (where hfac = hexafluoroacetylacetonate) revealed that higher growth rates are achieved with the FOD-based precursor. This acceleration is attributed in part to differences in the reaction order between the two compounds, making Cu(fod)₂ a more efficient source for high-throughput applications.

Evidence DimensionCVD Growth Rate
Target Compound DataHigher growth rate
Comparator Or BaselineCu(hfac)₂ (Lower growth rate)
Quantified DifferenceNot numerically specified in abstract, but stated as qualitatively higher.
ConditionsChemical vapor deposition of copper thin films via H₂ reduction.

For industrial CVD processes, a higher deposition rate translates directly to increased wafer throughput and reduced manufacturing cost per unit.

Analytical Power: Enhanced NMR Spectral Resolution via Superior Lewis Acidity

The effectiveness of a lanthanide shift reagent is determined by its ability to bind to a substrate and induce large chemical shifts. The electron-withdrawing heptafluoropropyl group on the FOD ligand makes its lanthanide complexes, such as Eu(fod)₃, more potent Lewis acids compared to non-fluorinated analogs like Eu(dpm)₃. This stronger Lewis acidity results in a more stable adduct with substrate molecules, leading to larger and more effective lanthanide-induced shifts (LIS), which enables superior resolution of complex or overlapping NMR signals.

Evidence DimensionLewis Acidity / Shifting Power
Target Compound DataMore Lewis acidic, leading to larger induced shifts
Comparator Or BaselineDPM-based complexes (e.g., Eu(dpm)₃), which are less Lewis acidic
Quantified DifferenceQualitative but based on fundamental electronic effects of the perfluoroalkyl substituent.
ConditionsNMR analysis of organic substrates with Lewis basic sites (alcohols, ketones, etc.).

Choosing Eu(fod)₃ over Eu(dpm)₃ allows for clearer spectral analysis and structural assignment without requiring higher field-strength (and more expensive) NMR instrumentation.

Advanced Processing: High Affinity for Supercritical Carbon Dioxide

The solubility of chelating agents in supercritical carbon dioxide (scCO₂) is critical for environmentally benign extraction and deposition processes. Experimental measurements of vapor-liquid equilibrium show that fluorinated β-diketones, including 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione, exhibit a higher affinity for CO₂ than their alkylated (non-fluorinated) counterparts, particularly at lower pressures. This enhanced solubility is a key enabler for its use in supercritical fluid technologies.

Evidence DimensionAffinity for (Solubility in) Supercritical CO₂
Target Compound DataHigher affinity
Comparator Or BaselineAlkylated β-diketones (e.g., pentane-2,4-dione, 2,2,6,6-tetramethylheptane-3,5-dione)
Quantified DifferenceQualitatively higher, especially at pressures below 80 bar.
ConditionsVapor-liquid equilibrium with supercritical CO₂ at 30°C-45°C.

This compound's high solubility in scCO₂ makes it a prime candidate for green chemistry applications like supercritical fluid extraction (SFE) of metals or thin-film deposition from supercritical solutions, where non-fluorinated analogs would be ineffective.

High-Throughput MOCVD of Copper Films

For semiconductor manufacturing or materials science applications requiring the deposition of copper films where process speed is a critical economic factor. The use of Cu(fod)₂ is justified over alternatives like Cu(hfac)₂ when the primary goal is to maximize the film growth rate and equipment throughput.

Resolving Complex NMR Spectra of Organic Molecules

In pharmaceutical research, natural product chemistry, or polymer analysis where molecules possess complex, overlapping ¹H or ¹³C NMR signals. Employing Eu(fod)₃ as a shift reagent provides greater spectral dispersion than traditional reagents like Eu(dpm)₃, enabling more confident structural elucidation and stereochemical assignments.

Supercritical Fluid Extraction (SFE) of Metal Ions

For developing environmentally friendly processes for extracting metal ions from solid matrices. The high affinity of the FOD ligand for supercritical CO₂ allows for efficient chelation and transport of target metals, offering a viable alternative to processes that rely on large volumes of organic solvents.

XLogP3

3.7

Melting Point

38.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

17587-22-3

Wikipedia

2,2-Dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedione

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-: INACTIVE

Dates

Last modified: 08-15-2023

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